An In-depth Technical Guide to 2-Aminotridecane: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Aminotridecane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Aminotridecane. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of this long-chain primary amine. By exploring the causality behind its chemical properties and providing detailed, field-tested experimental insights, this guide is designed to be a valuable resource for professionals in research, chemical synthesis, and drug development. The protocols and data presented herein are curated to be self-validating, grounded in authoritative sources to ensure scientific integrity and practical utility.
Chemical Identity and Physicochemical Properties
2-Aminotridecane, systematically known as tridecan-2-amine, is a primary aliphatic amine with a thirteen-carbon backbone.[1] The placement of the amino group on the second carbon atom imparts specific steric and electronic characteristics that differentiate it from its linear isomer, 1-aminotridecane, and its symmetrically substituted isomer, 7-aminotridecane.
The fundamental identifiers and computed properties of 2-Aminotridecane are summarized below. It is important to note that while extensive experimental data for its isomers are available, specific experimental values for 2-Aminotridecane are less commonly reported. Therefore, some properties are presented as computed values, providing a reliable estimation for experimental design.
| Property | Value | Source |
| IUPAC Name | tridecan-2-amine | [1] |
| CAS Number | 13205-57-7 | [1] |
| Molecular Formula | C₁₃H₂₉N | [1] |
| Molecular Weight | 199.38 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and diethyl ether (inferred from 1-aminotridecane) | [2] |
| Computed XLogP3 | 5.4 | [1] |
For comparative purposes, its isomer 1-Aminotridecane has a reported melting point of 26-30 °C and a boiling point of 275.8 °C.[2][3] This suggests that 2-Aminotridecane is likely a liquid at room temperature with a slightly lower boiling point than its linear counterpart due to increased branching.
Synthesis of 2-Aminotridecane via Reductive Amination
A robust and widely applicable method for the synthesis of 2-Aminotridecane is the reductive amination of 2-tridecanone. This two-step, one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source (ammonia in this case), followed by its reduction to the corresponding amine.[4] This method is favored for its high yield and selectivity, avoiding the polyalkylation issues often encountered with direct alkylation of amines.
Experimental Protocol: Reductive Amination of 2-Tridecanone
Objective: To synthesize 2-Aminotridecane from 2-tridecanone using ammonia and sodium borohydride.
Materials:
-
2-Tridecanone (C₁₃H₂₆O)
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl, 1M)
-
Sodium hydroxide (NaOH, 1M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-tridecanone (1 equivalent) in anhydrous methanol. To this solution, add a 7N solution of ammonia in methanol (1.5 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-4 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Work-up and Extraction: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). This step protonates the amine and decomposes any unreacted borohydride. Concentrate the mixture under reduced pressure to remove the methanol. To the aqueous residue, add 1M NaOH until the solution is basic (pH ~12) to deprotonate the amine. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Aminotridecane. Further purification can be achieved by vacuum distillation.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for 2-Aminotridecane synthesis.
Spectroscopic Characterization
The structural elucidation of 2-Aminotridecane relies on a combination of spectroscopic techniques. Below are the expected key features in its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the chiral carbon (C2) bearing the amino group. The terminal methyl group (C1) will appear as a doublet due to coupling with the C2 proton. The protons of the long alkyl chain will resonate as a series of overlapping multiplets in the upfield region. The protons of the amino group will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the carbon atom attached to the nitrogen (C2), which will be shifted downfield compared to the other methylene carbons of the alkyl chain. The terminal methyl carbon (C1) and the methylenes of the long chain will have characteristic chemical shifts.[1]
Infrared (IR) Spectroscopy
The FTIR spectrum of 2-Aminotridecane will exhibit characteristic absorption bands for a primary amine:
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N-H Stretching: Two bands in the region of 3400-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
-
N-H Bending (Scissoring): A band around 1650-1580 cm⁻¹ due to the scissoring vibration of the -NH₂ group.
-
C-N Stretching: A band in the range of 1250-1020 cm⁻¹.
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C-H Stretching and Bending: Strong absorptions around 2960-2850 cm⁻¹ (stretching) and 1470-1370 cm⁻¹ (bending) characteristic of the long alkyl chain.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-Aminotridecane is expected to show a molecular ion peak ([M]⁺) at m/z 199. A characteristic fragmentation pattern for aliphatic amines is α-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the amino group. For 2-Aminotridecane, this would lead to two primary fragmentation pathways:
-
Loss of an undecyl radical (•C₁₁H₂₃) to form a stable iminium ion at m/z 44 ([CH₃CH=NH₂]⁺). This is often the base peak in the mass spectrum of 2-aminoalkanes.
-
Loss of a methyl radical (•CH₃) to form an ion at m/z 184.
Caption: Expected mass spectral fragmentation of 2-Aminotridecane.
Applications and Biological Activity
Specific industrial applications and detailed biological activity for 2-Aminotridecane are not extensively documented in publicly available literature. However, based on the general properties of long-chain primary aliphatic amines, several potential areas of application can be inferred.
-
Surfactants and Emulsifiers: The amphiphilic nature of 2-Aminotridecane, with its long hydrophobic alkyl chain and hydrophilic amino group, makes it a candidate for use as a cationic surfactant or emulsifying agent.[5][6] Such compounds are utilized in various industries, including in the formulation of detergents, fabric softeners, and corrosion inhibitors.
-
Corrosion Inhibitors: Long-chain amines are known to form protective films on metal surfaces, thereby inhibiting corrosion. This property is valuable in the oil and gas industry and in protective coatings.
-
Chemical Intermediate: The primary amine group is a reactive functional handle for the synthesis of more complex molecules. It can undergo a variety of reactions, including acylation, alkylation, and condensation, to produce a diverse range of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.[7]
In terms of biological activity, long-chain aliphatic amines can exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes. However, they can also display toxicity, and their handling requires appropriate safety precautions, including avoiding skin contact and inhalation.
Safety and Handling
2-Aminotridecane, like other aliphatic amines, is expected to be corrosive and can cause skin and eye irritation or burns. It is also likely to be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
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